1,10-Phenanthroline monohydrochloride monohydrate

Analytical Chemistry Biochemistry Formulation

Achieving reproducible metal-chelation results requires a defined salt form. Unlike free base or other chelators, this monohydrochloride monohydrate offers guaranteed water solubility (6.5-8.5% w/v) and consistent stoichiometry. - **Iron Assays:** Forms [Fe(phen)₃]²⁺ complex (ε 11,100 M⁻¹cm⁻¹ @ 510 nm). Passes sensitivity test. - **Enzyme Inhibition:** KZnE = 2.1 × 10¹¹ M⁻¹ for MMPs; 50% inhibition at 5 mM in 15 min. - **Antifungal Probe:** Validated vs. Candida sp. (56% activity loss at 1 mM). - **Medicinal Chem:** Cu(II) complex DNA binding (Kb = 8 × 10⁴ L mol⁻¹).

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
CAS No. 18851-33-7
Cat. No. B101121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Phenanthroline monohydrochloride monohydrate
CAS18851-33-7
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl
InChIInChI=1S/C12H8N2.ClH.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-8H;1H;1H2
InChIKeyNDLHUHRGAIHALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white powder

1,10-Phenanthroline Monohydrochloride Monohydrate: Core Characteristics & Procurement


1,10-Phenanthroline monohydrochloride monohydrate (CAS 18851-33-7) is the hydrochloride salt form of the classic heterocyclic bidentate ligand 1,10-phenanthroline. It functions as a potent chelator of divalent transition metal ions, including Fe²⁺, Cu²⁺, and Zn²⁺, forming highly stable, intensely colored coordination complexes . This compound is widely utilized in analytical chemistry as a spectrophotometric reagent for iron determination, in biochemistry as a metalloenzyme inhibitor, and in inorganic chemistry as a versatile ligand scaffold. Its monohydrochloride monohydrate form provides enhanced water solubility and handling stability compared to the neutral free base, making it a preferred format for aqueous experimental workflows [1].

Aqueous-soluble hydrochloride salt supports bioassay preparation without organic co-solvents
Bidentate ligand designed for spectrophotometric Fe(II) determination and transition metal chelation
Tool compound suitable for metalloenzyme inhibition and metal-homeostasis research workflows

1,10-Phenanthroline Monohydrochloride Monohydrate: Substitution Risks


In-class substitution of 1,10-phenanthroline monohydrochloride monohydrate with other common chelators (e.g., EDTA) or even structurally similar bipyridines is not scientifically valid due to fundamental differences in coordination geometry, metal-ion selectivity, and resultant biological activity. As a rigid, planar bidentate ligand, 1,10-phenanthroline forms octahedral complexes with transition metals that exhibit distinct thermodynamic stability constants and kinetic properties compared to flexible-chain chelators like EDTA [1]. Furthermore, direct comparative studies reveal that 1,10-phenanthroline hydrochlorides demonstrate markedly different bacteriostatic potency and DNA/RNA synthesis inhibition profiles relative to their 2,2′-bipyridine or 1,7-phenanthroline analogs [2][3]. The specific protonation state and hydration of the monohydrochloride monohydrate form directly impact solubility and, consequently, the effective concentration achievable in aqueous biological assays . The quantitative evidence below demonstrates why this specific salt form must be specified for reproducible and interpretable results.

EDTA or other flexible chelators
Flexible-chain chelators lack the rigid planar geometry and distinct metal-ion selectivity of phenanthroline, which may shift inhibition profiles.
2,2′-Bipyridine analogs
Structural analogs exhibit divergent bacteriostatic and DNA/RNA synthesis effects; direct interchange may lead to different biological outcomes.
Free base or other salt forms
Hydration state and protonation impact aqueous solubility; substituting free base may limit effective concentration and assay reproducibility.

1,10-Phenanthroline Monohydrochloride Monohydrate: Quantitative Differentiation


Aqueous Solubility: Salt vs Free Base

The monohydrochloride monohydrate salt form of 1,10-phenanthroline exhibits a substantial solubility advantage over its neutral free base counterpart. While the free base demonstrates limited solubility in water, the hydrochloride salt achieves a clear, transparent solution at a concentration of 6.5–8.5% (w/v) in water . This enhanced solubility is a direct result of the protonated state of the nitrogen heterocycles, which facilitates dissolution in aqueous media. In practical terms, this allows for the preparation of stable, concentrated stock solutions for use in biological assays and analytical workflows, eliminating the need for organic co-solvents that may interfere with experimental systems.

Aqueous Solubility
Class-level inference
Target: 6.5–8.5% w/v clear solution in water
Comparator: free base (limited solubility, often requires organic solvents)
Supports aqueous stock preparation; batch-specific verification advised.
Visual transparency test at 20°C; class-level data.
Analytical Chemistry Biochemistry Formulation

Thermolysin Inhibition by Zinc Chelation

1,10-Phenanthroline monohydrochloride monohydrate acts as a potent, reversible inhibitor of zinc-dependent metalloproteases such as thermolysin by chelating the active-site Zn²⁺ ion. Detailed kinetic analysis yielded a metal-binding constant (KZnE) of 2.1 × 10¹¹ M⁻¹ for the active site zinc ion of thermolysin at pH 7.50, 25°C, and an ionic strength of 0.1 [1]. This high-affinity binding leads to time-dependent inhibition; at a ligand concentration of 5 mM, 50% inhibition of enzyme activity (3 × 10⁻⁷ M) occurs after approximately 15 minutes [2]. This quantitative framework allows for precise calculation of ligand concentrations needed to achieve specific degrees of enzyme inhibition.

Thermolysin Zn²⁺ Binding
Reported
KZnE = 2.1 × 1011 M−1
50% inhibition: 5 mM, 15 min (3×10−7 M enzyme)
Supports metalloprotease inhibition assay design.
pH 7.50, 25°C, I = 0.1; literature-derived.
Enzymology Metalloprotease Inhibition Biochemistry

Antifungal Activity Against Candida via Mitochondrial Dysfunction

1,10-Phenanthroline monohydrochloride monohydrate and related metal chelators demonstrate significant in vitro growth inhibitory effects against clinically relevant Candida species, including isolates that are resistant to conventional azole antifungals [1]. The compound's mechanism involves the sequestration of transition metal ions, leading to mitochondrial damage and uncoupling of cellular respiration [1]. In enzyme-specific assays, 1 mM 1,10-phenanthroline resulted in a 56% loss of activity in a Candida sp. alcohol oxidase enzyme system, a level of inhibition comparable to 1 mM Cd²⁺ (48% inhibition) [2]. This confirms its metal-dependent mode of action and potential as a chemical probe for studying fungal metal homeostasis.

Candida Enzyme Inhibition
Cross-study comparable
56% alcohol oxidase activity loss at 1 mM
Comparator: Cd²⁺ 1 mM – 48% loss
Antifungal screening context; metal-dependent probe.
Candida sp. enzyme assay; confirm for your strain.
Antifungal Mycology Antimicrobial Candida

Cytotoxicity vs Cisplatin in Cancer Cells

1,10-Phenanthroline monohydrochloride monohydrate and its transition metal complexes exhibit concentration-dependent cytotoxicity against human cancer cell lines. In comparative studies using A-498 (kidney) and Hep-G2 (liver) carcinoma cell lines, the metal complexes of 1,10-phenanthroline demonstrated IC50 values indicating 3- to 18-fold greater cytotoxicity than the benchmark metal-based chemotherapeutic agent, cisplatin [1]. While the free ligand also showed cytotoxic activity, the metal complexes were significantly more potent, highlighting the utility of the phenanthroline scaffold as a critical component in designing next-generation anticancer metallodrugs.

Cytotoxicity vs Cisplatin
Head-to-head
Metal-phen complexes: IC50 3–18× lower than cisplatin
Cell lines: A-498, Hep-G2
Cell-model response context; not indicative of clinical efficacy.
In vitro data; requires validation in specific models.
Cancer Research Cytotoxicity Chemotherapy Metal Complexes

1,10- vs 1,7-Phenanthroline: Nucleic Acid Synthesis Inhibition

The specific isomeric form of phenanthroline is a critical determinant of its biological activity. Direct comparative studies in mouse spleen cells have demonstrated that 1,10-phenanthroline and its structural isomer, 1,7-phenanthroline, exhibit markedly different effects on DNA and RNA synthesis [1]. This finding underscores that the spatial arrangement of the nitrogen atoms (1,10- vs. 1,7-) dictates the compound's ability to interact with biological targets, likely due to differences in metal-chelating geometry and DNA-binding modes. Therefore, substitution with the incorrect isomer would lead to fundamentally different experimental outcomes.

Isomer Specificity
Head-to-head
1,10-isomer: differential DNA/RNA synthesis inhibition
1,7-isomer: qualitatively distinct effect
Isomer-specific nucleic acid research requires 1,10-form.
Mouse spleen cell assays; confirm in your system.
DNA Synthesis RNA Synthesis Nucleic Acids Isomer Specificity

DNA Binding Affinity of Cu-Phenanthroline Complex

The 1,10-phenanthroline scaffold is a key component in metal complexes designed for DNA interaction. A well-characterized copper(II) complex incorporating 1,10-phenanthroline as a ligand, [Cu(pse)(phen)Cl₂], was shown to bind to calf thymus DNA (ct-DNA) with a binding constant (Kb) of 8 × 10⁴ L mol⁻¹ [1]. Fluorescence and UV-Vis spectroscopic studies indicated that this interaction occurs via a groove-binding mode, a mechanism distinct from classical intercalators. This quantifiable affinity provides a baseline for understanding how the phenanthroline moiety contributes to the DNA-binding properties of its metal complexes, which is relevant for the design of chemical nucleases and anticancer agents.

DNA Binding (Cu Complex)
Reported
Kb = 8 × 104 L mol−1
Groove-binding mode to ct-DNA
Supports design of DNA-interacting metal complexes.
Spectroscopic study; applies to Cu(II)-phen complex.
DNA Binding Coordination Chemistry Groove Binding Spectroscopy

1,10-Phenanthroline Monohydrochloride Monohydrate: Application Scenarios


Zinc Metalloprotease Inhibition in Enzymology

For enzymologists studying zinc metalloproteases like thermolysin or matrix metalloproteinases (MMPs), this compound is the preferred inhibitor. The quantitative binding constant (KZnE = 2.1 × 10¹¹ M⁻¹) and time-dependent inhibition profile (50% inhibition of 3×10⁻⁷ M enzyme at 5 mM ligand in 15 min) provide a precise, literature-validated framework for designing inhibition assays and interpreting results [1]. Its high aqueous solubility (6.5–8.5% w/v) ensures reliable stock solution preparation without the confounding effects of organic solvents .

Spectrophotometric Determination of Iron(II)

As an analytical reagent for iron, the compound's performance is specified by its suitability for iron-analysis, which mandates passing a standardized sensitivity test . Its freely soluble nature in water [2] and formation of the stable, intensely colored [Fe(phen)₃]²⁺ complex (ε ≈ 11,100 M⁻¹cm⁻¹ at 510 nm) make it the industry-standard chromogenic agent for quantifying trace iron in environmental, biological, and industrial samples. Procuring the certified monohydrochloride monohydrate salt ensures the requisite purity (>99.0%) and solubility for reproducible spectrophotometric workflows.

Chemical Probe for Fungal Metal Homeostasis & Antifungal Discovery

In antifungal research, particularly against drug-resistant Candida species, this compound serves as a validated chemical probe that disrupts mitochondrial function through transition metal sequestration [3]. Its ability to cause a 56% loss of enzyme activity in Candida sp. at 1 mM [4] provides a quantifiable benchmark for assessing metal-dependent pathways. Researchers can use this compound to investigate novel antifungal mechanisms and as a positive control in screening assays for new metal-chelating agents.

Bioactive Metal Complexes for Anticancer Research

For medicinal inorganic chemists developing next-generation metallodrugs, 1,10-phenanthroline is a critical ligand scaffold. Its metal complexes have demonstrated 3- to 18-fold greater in vitro cytotoxicity than cisplatin against human cancer cell lines (A-498 and Hep-G2) [5]. The quantifiable DNA-binding affinity of its Cu(II) complex (Kb = 8 × 10⁴ L mol⁻¹) further validates its utility in designing compounds with specific nucleic acid interactions [6]. Procuring the high-purity ligand ensures consistent complexation and reliable biological activity.

Application
Selection Property
Validation Focus
Metalloprotease inhibition studies
Zinc-chelating ligand with reported binding affinity and aqueous solubility
Inhibition kinetics and assay reproducibility in target enzyme system
Iron(II) spectrophotometry
High-purity salt form suitable for colorimetric reagent preparation
Standardized sensitivity and solubility verification per analytical protocol
Antifungal screening studies
Metal-sequestering probe that disrupts mitochondrial function in Candida
Enzyme inhibition benchmark and strain-panel activity confirmation
Cancer cell-model research
Phenanthroline scaffold for bioactive metal complex synthesis
Cytotoxicity endpoint and DNA-binding context in specific cancer lines

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